Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate
Description
Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate is a β-keto ester derivative featuring a pyridine ring substituted with a methyl group at the 6-position. This compound is structurally characterized by its propanoate backbone, where the carbonyl group at the 3-position is conjugated with the pyridine ring. Such β-keto esters are critical intermediates in organic synthesis, particularly in the construction of heterocyclic compounds and pharmaceutical agents.
Properties
IUPAC Name |
ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)7-10(13)9-6-4-5-8(2)12-9/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZCUUFXTFXYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(6-methylpyridin-2-yl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: 3-(6-methylpyridin-2-yl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(6-methylpyridin-2-yl)-3-hydroxypropanoate.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The pyridine ring may also play a role in binding to specific sites within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate, differing in substituents, aromatic systems, or functional groups. These variations significantly influence their physicochemical properties, synthetic routes, and biological activities.
Aromatic Ring Modifications
Key Insights :
- Electronic Effects : Nitro groups (e.g., in 8a–c) reduce electron density on the aromatic ring, increasing electrophilicity compared to the methyl-substituted pyridine in the target compound. This affects reactivity in subsequent nucleophilic substitutions or cyclizations .
Propanoate Chain Modifications
Key Insights :
- Reactivity: The chloro substituent in methyl 3-chloro-3-oxopropanoate facilitates nucleophilic displacement reactions, unlike the stable methylpyridinyl group in the target compound .
Heterocyclic Linkers and Fusion
Key Insights :
- Aromaticity : Pyridine (target compound) provides aromatic stabilization and basicity, whereas dihydropyrrole (23) lacks full conjugation, affecting stability and reactivity .
Biological Activity
Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 207.23 g/mol. The compound features a pyridine ring substituted with a methyl group at the 6-position, along with an ethyl ester functional group. Its structural representation is crucial for understanding its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antitumor Activity : Preliminary studies have suggested that this compound may possess antitumor properties, potentially making it a candidate for cancer therapy. Its mechanism involves modulation of key signaling pathways associated with cell proliferation and survival.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could be pivotal in treating various diseases. For example, its structural similarity to other biologically active molecules suggests potential interactions with enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- TGF-beta Signaling Pathway : Similar compounds have been shown to interact with the TGF-beta receptor type-1, modulating the TGF-beta signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis . This pathway's modulation could lead to significant therapeutic effects.
Case Studies
- Antibacterial Properties : A study on structurally related compounds highlighted their effectiveness against Staphylococcus aureus. While specific data on this compound was limited, the findings suggest that similar compounds may exhibit antibacterial activity through enzyme inhibition and receptor binding .
- Antitumor Potential : A recent investigation into pyridine derivatives indicated that modifications in the pyridine ring could enhance antitumor efficacy. This compound's unique substitution pattern may contribute to its distinct biological activities compared to other derivatives .
Comparative Analysis
To provide further insight into the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate | Different pyridine substitution | |
| Ethyl 4-(6-methylpyridin-2-yl)-4-oxobutanoate | Variation in carbon chain length | |
| Methyl 2-(6-methylpyridin-3-yl)acetate | Contains an acetate instead of propanoate |
This table illustrates how this compound stands out due to its specific substitution pattern on the pyridine ring and its ethyl ester functionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
